2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol
Description
2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol is a synthetic amino alcohol derivative featuring a benzyloxy-substituted benzylamine group linked to a butanol backbone. Its synthesis typically involves the coupling of a benzyloxy-substituted benzaldehyde with an amino alcohol precursor, followed by reduction to stabilize the amine group.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4g/mol |
IUPAC Name |
2-[(2-phenylmethoxyphenyl)methylamino]butan-1-ol |
InChI |
InChI=1S/C18H23NO2/c1-2-17(13-20)19-12-16-10-6-7-11-18(16)21-14-15-8-4-3-5-9-15/h3-11,17,19-20H,2,12-14H2,1H3 |
InChI Key |
RBIDXKYFWJTIMW-UHFFFAOYSA-N |
SMILES |
CCC(CO)NCC1=CC=CC=C1OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
| Compound Name | Core Structure | Key Substituents | Synthetic Yield (%) |
|---|---|---|---|
| 2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol | Benzyloxybenzylamine + butanol | 2-benzyloxy, butanol chain | Not reported |
| YTK-A76 (2-(2-((3,4-bis(benzyloxy)benzyl)amino)ethoxy)ethan-1-ol) | Bis-benzyloxybenzylamine + ethoxyethanol | 3,4-bis(benzyloxy), ethoxyethanol chain | 39.1 |
| HP (2-(4-hydroxybenzyloxy)ethanol) | Phenolic benzyloxy + ethanol | 4-hydroxybenzyloxy | Not applicable |
| GN (2-(3,4-dimethoxybenzyloxy)ethanol) | Non-phenolic benzyloxy + ethanol | 3,4-dimethoxy | Not applicable |
Key Observations :
- Synthetic Efficiency: YTK-A76, a bis-benzyloxy derivative, achieves a moderate yield (39.1%) via reductive amination using sodium triacetoxyborohydride .
- Substituent Effects: Evidence from lignin model compounds (e.g., HP, GN) highlights that phenolic (P-type) benzyloxy groups (e.g., 4-hydroxybenzyloxy in HP) exhibit faster reaction rates in acid-catalyzed benzyl cation formation compared to non-phenolic (N-type) analogs (e.g., 3,4-dimethoxy in GN) . While 2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol lacks a phenolic group, its reactivity in acidic or oxidative environments may still correlate with substituent electronic effects.
Reactivity and Stability Trends
Table 2: Reaction Rate Constants (k) of Benzyloxy Derivatives in Acidic Conditions
| Compound | Substituent Type | Nucleus Type | Pseudo-First-Order Rate Constant (k, min⁻¹) |
|---|---|---|---|
| HP | Phenolic (P) | H (p-hydroxyphenyl) | 0.148 |
| GP | Phenolic (P) | G (guaiacyl) | 0.072 |
| SP | Phenolic (P) | S (syringyl) | 0.031 |
| HN | Non-phenolic (N) | H | 0.008 |
| GN | Non-phenolic (N) | G | 0.004 |
Implications for 2-{[2-(Benzyloxy)benzyl]amino}butan-1-ol:
- The compound’s 2-benzyloxy group (non-phenolic, N-type) is expected to confer slower degradation or cation formation under acidic conditions compared to phenolic analogs like HP.
- The H > G > S hierarchy in reaction rates suggests that substituent position (e.g., para vs. ortho/meta) significantly impacts stability, which may inform design modifications for enhanced durability.
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